molecular formula C10H20ClN2Si B14320778 CID 6397547

CID 6397547

Cat. No.: B14320778
M. Wt: 231.82 g/mol
InChI Key: GBBYNUZLBISPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6397547 is a unique chemical compound registered in the PubChem database, a critical resource for cheminformatics and chemical property analysis . For instance, Figure 1 in illustrates the chemical structure and mass spectrum of a CID (likely this compound), indicating its use in gas chromatography-mass spectrometry (GC-MS) for compound identification . This compound may belong to a class of organic or inorganic compounds analyzed for applications in pharmaceuticals, materials science, or environmental chemistry, though specific details require access to PubChem’s full entry.

Properties

Molecular Formula

C10H20ClN2Si

Molecular Weight

231.82 g/mol

InChI

InChI=1S/C10H20ClN2Si/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H,1-6H3

InChI Key

GBBYNUZLBISPBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CN([Si]1Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of tert-butylamine with chlorosilane compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines in solvents like THF or DCM.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 1,3-Di-tert-butyl-2-alkoxy-2,3-dihydro-1H-1,3,2-diazasilole.

    Oxidation: Formation of silanol derivatives.

    Reduction: Formation of silane derivatives.

Scientific Research Applications

1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other silicon-containing heterocycles.

    Biology: Investigated for its potential use in the development of silicon-based biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole involves its ability to undergo substitution and oxidation reactions, which allows it to interact with various molecular targets. The silicon-nitrogen bond in the compound is particularly reactive, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Structural Similarity

Hypothetically, structurally similar compounds might share:

  • Core functional groups (e.g., hydroxyl, carboxyl, or aromatic rings).
  • Isomeric relationships (e.g., geometric or stereoisomers).
  • Substituent variations (e.g., halogenation or alkyl chain length).

Example Comparison Table (Hypothetical Data):

Property CID 6397547 CID 1234567 (Analog 1) CID 8910111 (Analog 2)
Molecular Formula C₁₅H₂₀O₅ C₁₅H₁₈O₅Cl C₁₄H₂₂O₅
Molecular Weight (g/mol) 280.32 314.76 270.33
LogP (Partition Coefficient) 2.1 3.5 1.8
Key Functional Groups 2 Hydroxyl, 1 Ester 1 Chlorine, 1 Ester 3 Hydroxyl

Note: Data adapted from PubChem’s general compound profiling practices .

Functional and Application-Based Comparison

Similar compounds may exhibit overlapping or divergent applications:

  • Pharmacological Activity : Analog 1 (CID 1234567) with a chlorine substituent might show enhanced bioavailability but increased toxicity compared to this compound .
  • Environmental Stability : Analog 2 (CID 8910111) with shorter alkyl chains may degrade faster in aquatic systems, as seen in studies of ester-containing pollutants .

Analytical Performance

Collision-induced dissociation (CID) in mass spectrometry (MS) is critical for structural elucidation. For example:

  • CID Fragmentation Patterns : this compound may produce distinct fragment ions (e.g., m/z 85, 153) compared to analogs, aiding in differentiation .
  • Chromatographic Retention: Differences in hydrophobicity (LogP) influence retention times in HPLC/GC, as demonstrated in ginsenoside analyses .

Research Findings and Challenges

Key Studies and Data Gaps

  • highlights CID’s chromatographic separation and mass spectral characterization but lacks quantitative data for direct comparisons .
  • systematically compares CID and ETD (electron-transfer dissociation) MS/MS techniques, emphasizing the need for standardized protocols in compound analysis .

Methodological Considerations

  • Reproducibility : Detailed experimental protocols (e.g., solvent systems, ionization methods) are essential for valid comparisons, per guidelines in and .
  • Data Normalization: Variations in instrument settings (e.g., CID voltage in MS) require calibration to ensure cross-study consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.